MYCi361 -

MYCi361

Catalog Number: EVT-275821
CAS Number:
Molecular Formula: C26H16ClF9N2O2
Molecular Weight: 594.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MYCi361, also known as NUCC-0196361, is a MYC inhibitor with the Kd of 3.2 μM for binding to MYC. MYCi361 suppresses tumor growth and enhances anti-PD1 immunotherapy.
Overview

MYCi361 is a small molecule compound recognized for its potential as a therapeutic agent targeting the MYC oncogene, which plays a significant role in various cancers. MYC is a transcription factor that regulates genes involved in cell proliferation, metabolism, and apoptosis. The inhibition of MYC activity has emerged as a promising strategy in cancer treatment due to its association with tumor growth and progression.

Source and Classification

MYCi361 was identified through a pharmacophore model designed to discover MYC inhibitors. It belongs to a class of compounds specifically developed to disrupt the interaction between MYC and its obligate partner, MAX (Myc-associated factor X). This disruption is crucial as the MYC/MAX complex is essential for the transcriptional activity of MYC, making it a vital target for cancer therapies aimed at reducing MYC-driven tumorigenesis .

Synthesis Analysis

Methods and Technical Details

The synthesis of MYCi361 involves several steps that utilize organic chemistry techniques. The initial phase typically includes the reaction of specific precursors under controlled conditions to yield the desired compound. For instance, one method involves sonication-assisted reactions where carbon disulfide and substituted aromatic aldehydes are combined in the presence of triethylamine and ethyl bromoacetate .

The synthesis process is monitored using Thin Layer Chromatography (TLC) to ensure the completion of reactions, followed by purification techniques such as recrystallization or chromatography to isolate MYCi361 in its pure form .

Molecular Structure Analysis

Structure and Data

MYCi361's molecular structure features specific functional groups that facilitate its interaction with the MYC protein. Detailed structural data can be obtained from spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the molecular weight and structural integrity of the compound. For instance, MYCi361 has been characterized by its distinct peaks in NMR spectra, indicating the presence of various functional groups that contribute to its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of MYCi361 is primarily attributed to its ability to bind selectively to the MYC protein, leading to alterations in protein stability and function. In vitro assays have demonstrated that treatment with MYCi361 results in a significant reduction in MYC protein levels without affecting MYC mRNA levels, suggesting that it promotes degradation of the MYC protein rather than inhibiting its transcription .

Further analysis indicates that MYCi361 enhances phosphorylation at threonine 58 (pT58) while not affecting serine 62 phosphorylation (pS62), which is critical for targeting MYC for proteasomal degradation . This mechanism underscores the compound's role in destabilizing the MYC/MAX complex.

Mechanism of Action

Process and Data

The primary mechanism through which MYCi361 exerts its effects involves disrupting the dimerization of MYC with MAX, thereby inhibiting its transcriptional activity. This disruption leads to decreased expression of genes regulated by MYC, particularly those involved in cell cycle progression and metabolism. Gene Set Enrichment Analysis has shown that treatment with MYCi361 significantly downregulates multiple MYC target genes associated with cell cycle regulation, including cyclins and cyclin-dependent kinases .

Moreover, RNA sequencing data reveal that MYCi361 treatment alters gene expression profiles in cancer cells, promoting cell cycle arrest and apoptosis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MYCi361 exhibits specific physical properties such as solubility, melting point, and stability under various conditions. These properties are essential for determining its viability as a therapeutic agent. For example, solubility studies indicate that it can be effectively formulated for biological assays. Additionally, stability assessments under physiological conditions help predict its behavior in vivo .

Chemical properties include its reactivity profile with various biomolecules, particularly proteins involved in oncogenic signaling pathways. The compound's ability to selectively bind to the MYC protein without affecting other cellular processes is a critical aspect of its design .

Applications

Scientific Uses

MYCi361 has significant potential applications in cancer research and therapy. Its primary use is as an experimental tool to study the role of MYC in tumor biology. By inhibiting MYC function, researchers can elucidate the pathways regulated by this oncogene and explore new therapeutic strategies for cancers characterized by aberrant MYC activity.

In preclinical studies, MYCi361 has demonstrated efficacy in reducing tumor growth across various cancer models, highlighting its potential as a lead compound for drug development targeting MYC-driven malignancies . Additionally, ongoing research aims to further characterize its pharmacokinetics and optimize its formulation for clinical use.

Properties

Product Name

MYCi361

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-chlorophenyl)methoxy]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol

Molecular Formula

C26H16ClF9N2O2

Molecular Weight

594.9 g/mol

InChI

InChI=1S/C26H16ClF9N2O2/c1-38-19(11-21(37-38)26(34,35)36)18-6-7-20(40-12-13-2-4-17(27)5-3-13)22(23(18)39)14-8-15(24(28,29)30)10-16(9-14)25(31,32)33/h2-11,39H,12H2,1H3

InChI Key

CKLCWLSEYDDTCN-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)O

Solubility

Soluble in DMSO

Synonyms

MYCi361; MYC-i361; MYC i361; NUCC-0196361; NUCC 0196361; NUCC0196361;

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.